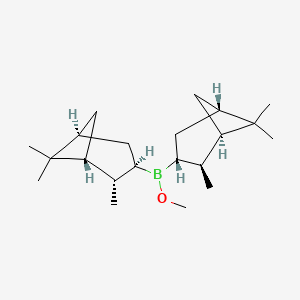

(-)-B-Methoxydiisopinocampheylborane

Description

The exact mass of the compound (-)-B-Methoxydiisopinocampheylborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (-)-B-Methoxydiisopinocampheylborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-B-Methoxydiisopinocampheylborane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H37BO |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

methoxy-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

InChI Key |

IAQXEQYLQNNXJC-NQWKWHCYSA-N |

SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

Isomeric SMILES |

B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)OC |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of (-)-B-Methoxydiisopinocampheylborane in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a chiral organoborane reagent that has proven to be a cornerstone in modern asymmetric synthesis. Derived from the readily available chiral pool terpene, (-)-α-pinene, this reagent and its derivatives have enabled the stereoselective synthesis of a wide array of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the core mechanism of action of (-)-B-Methoxydiisopinocampheylborane, with a focus on its application in the asymmetric allylboration of aldehydes, a reaction celebrated for its high enantioselectivity and reliability.

Core Mechanism of Action: Asymmetric Allylboration

While (-)-B-Methoxydiisopinocampheylborane itself is not the active species in asymmetric reductions or allylations, it serves as a crucial and stable precursor to the active reagents, primarily (-)-B-allyldiisopinocampheylborane and (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride). The methoxy (B1213986) group in (-)-Ipc₂BOMe is readily displaced by other functionalities, allowing for the in situ generation of these potent asymmetric reagents.

The most prominent application of (-)-Ipc₂BOMe is in the highly enantioselective allylboration of aldehydes. This reaction proceeds in two key stages:

-

Formation of the Active Reagent: (-)-B-Methoxydiisopinocampheylborane is treated with an allylmetal species, such as allylmagnesium bromide, to generate (-)-B-allyldiisopinocampheylborane. This transformation is a straightforward and high-yielding process.

-

Asymmetric Allylation: The generated (-)-B-allyldiisopinocampheylborane then reacts with a prochiral aldehyde. The stereochemical outcome of this reaction is dictated by a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.

The Zimmerman-Traxler Transition State Model

The high degree of stereocontrol exerted by (-)-B-allyldiisopinocampheylborane is rationalized by the Zimmerman-Traxler transition state model. In this model, the boron atom of the allylborane coordinates to the carbonyl oxygen of the aldehyde. The reaction then proceeds through a cyclic, chair-like transition state where the substituents of both the aldehyde and the allylborane occupy positions that minimize steric interactions.

The bulky diisopinocampheyl groups on the boron atom effectively shield one face of the allyl group, forcing the aldehyde to approach from the less hindered face. Furthermore, within the chair-like transition state, the larger substituent on the aldehyde preferentially occupies a pseudo-equatorial position to avoid steric clashes with the axial hydrogens of the forming six-membered ring. This precise spatial arrangement ensures the transfer of the allyl group to a specific face of the aldehyde carbonyl, leading to the formation of a homoallylic alcohol with a high degree of enantiomeric purity.

Quantitative Data: Enantioselective Allylboration of Aldehydes

The enantioselectivity of the allylboration of various aldehydes with (-)-B-allyldiisopinocampheylborane (derived from (-)-Ipc₂BOMe) is consistently high. The following table summarizes representative data from the literature, showcasing the efficiency of this method across a range of aldehyde substrates.

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetaldehyde | (S)-4-Penten-2-ol | 74 | 93 |

| Propionaldehyde | (S)-5-Hexen-3-ol | 71 | 86 |

| Butyraldehyde | (S)-1-Hepten-4-ol | 75 | 94 |

| Isobutyraldehyde | (S)-2-Methyl-5-hexen-3-ol | 70 | 98 |

| Pivalaldehyde | (S)-2,2-Dimethyl-5-hexen-3-ol | 65 | 98 |

| Benzaldehyde | (S)-1-Phenyl-3-buten-1-ol | 80 | 96 |

Data sourced from Brown, H. C., & Jadhav, P. K. (1984). Asymmetric carbon-carbon bond formation via B-allyldiisopinocampheylborane. Simple synthesis of secondary homoallylic alcohols with excellent enantiomeric purities. The Journal of Organic Chemistry, 49(21), 4089-4091.

Experimental Protocols

A. Synthesis of (-)-B-allyldiisopinocampheylborane

This protocol describes the in situ preparation of (-)-B-allyldiisopinocampheylborane from (-)-B-Methoxydiisopinocampheylborane.

Materials:

-

(-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)

-

Allylmagnesium bromide (1.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous Sodium Sulfate

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard oven-dried glassware for air- and moisture-sensitive reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a rubber septum is charged with (-)-B-Methoxydiisopinocampheylborane (1.0 eq).

-

Anhydrous diethyl ether is added to dissolve the solid reagent, and the resulting solution is cooled to 0 °C in an ice bath.

-

Allylmagnesium bromide solution (1.0 M in diethyl ether, 1.0 eq) is added dropwise to the stirred solution over 20 minutes, maintaining the internal temperature below 5 °C. A white precipitate of Mg(OMe)Br will form.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.

-

The resulting heterogeneous mixture containing (-)-B-allyldiisopinocampheylborane is used directly in the subsequent allylboration step.

B. Asymmetric Allylboration of an Aldehyde

This protocol details the general procedure for the reaction of in situ generated (-)-B-allyldiisopinocampheylborane with a prochiral aldehyde.

Procedure:

-

The ethereal suspension of (-)-B-allyldiisopinocampheylborane from the previous step is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of the aldehyde (0.8 eq) in anhydrous diethyl ether is added dropwise to the vigorously stirred suspension over 30 minutes, ensuring the internal temperature remains below -75 °C.

-

The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol (B129727) at -78 °C.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Mandatory Visualizations

Experimental Workflow for Asymmetric Allylboration

Caption: Workflow for the synthesis of chiral homoallylic alcohols.

Zimmerman-Traxler Transition State for Allylboration

Caption: Chair-like transition state for asymmetric allylboration.

Conclusion

(-)-B-Methoxydiisopinocampheylborane stands as a pivotal precursor in the realm of asymmetric synthesis. Its ability to be readily converted into highly stereoselective reagents, such as (-)-B-allyldiisopinocampheylborane, has provided chemists with a powerful tool for the construction of chiral molecules. The predictable and highly ordered nature of the Zimmerman-Traxler transition state in the allylboration of aldehydes underpins the remarkable efficiency and enantioselectivity of this methodology. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this mechanism is essential for the rational design of synthetic routes to complex, stereochemically defined targets.

The (-)-Ipc₂BOMe Stereochemical Model: A Technical Guide to Asymmetric Allylboration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemical model associated with (-)-methoxydiisopinocampheylborane, or (-)-Ipc₂BOMe. While not typically employed directly as a stereocontrolling agent, (-)-Ipc₂BOMe serves as a critical and highly effective chiral precursor for the generation of (-)-B-allyldiisopinocampheylborane. The exceptional stereoselectivity observed in the subsequent allylboration of aldehydes is a direct consequence of the well-defined, sterically demanding environment created by the isopinocampheyl (Ipc) ligands derived from (-)-α-pinene. This guide will detail the mechanistic basis of this stereocontrol, provide quantitative data for representative reactions, and present a detailed experimental protocol.

The Role of (-)-Ipc₂BOMe as a Chiral Precursor

(-)-Ipc₂BOMe is a commercially available reagent that facilitates the transfer of the chiral diisopinocampheylboron moiety. Its primary application in asymmetric synthesis is its conversion to the corresponding B-allylborane, (-)-Ipc₂B(allyl), through reaction with an allylmetal species, such as allylmagnesium bromide. This in situ generation produces the active reagent responsible for the enantioselective allylboration of aldehydes.

The logical workflow for the utilization of (-)-Ipc₂BOMe in asymmetric allylboration is depicted below.

An In-depth Technical Guide to the Synthesis and Preparation of (-)-B-Methoxydiisopinocampheylborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (-)-B-Methoxydiisopinocampheylborane, a versatile chiral reagent widely employed in asymmetric synthesis for the construction of carbon-carbon bonds. The document details the experimental protocol for its preparation, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is an organoborane compound prepared from the hydroboration of (-)-α-pinene followed by reaction with methanol (B129727).[1] This reagent is a precursor to various chiral reagents, such as B-allyldiisopinocampheylborane derivatives, which are instrumental in the asymmetric synthesis of homoallylic alcohols and β-amino alcohols with high enantiomeric excess.[2] Its applications are extensive, ranging from the synthesis of fragments of natural products like tetrafibricin (B119084) to the preparation of anticancer compounds and taxol side-chain analogs.[1][3]

Synthesis Pathway

The synthesis of (-)-B-Methoxydiisopinocampheylborane involves a two-step process. The first step is the hydroboration of two equivalents of (-)-α-pinene with a borane (B79455) source, typically borane dimethylsulfide (BMS), to form the intermediate (-)-diisopinocampheylborane ((-)-Ipc₂BH).[4] The second step involves the reaction of this intermediate with methanol to yield the final product, (-)-B-Methoxydiisopinocampheylborane.[5][6]

Quantitative Data

The following table summarizes the key reactants and products involved in the synthesis of (-)-B-Methoxydiisopinocampheylborane.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| (-)-α-Pinene | 7785-26-4 | C₁₀H₁₆ | 136.24 | Liquid |

| Borane dimethyl sulfide (B99878) complex (BMS) | 13292-87-0 | C₂H₉BS | 75.97 | Liquid |

| (-)-Diisopinocampheylborane | 21932-54-7 | C₂₀H₃₅B | 286.31 | Solid |

| Methanol | 67-56-1 | CH₄O | 32.04 | Liquid |

| (-)-B-Methoxydiisopinocampheylborane | 85134-98-1 | C₂₁H₃₇BO | 316.33 | Solid |

Note: Yields and enantiomeric excess are highly dependent on the specific reaction conditions and the purity of the starting materials. High enantiomeric excess (ee) of the final product is contingent on the use of high-purity (-)-α-pinene.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of (-)-B-Methoxydiisopinocampheylborane. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as organoboranes are sensitive to air and moisture.[7]

Step 1: Synthesis of (-)-Diisopinocampheylborane ((-)-Ipc₂BH)

-

An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is flushed with nitrogen.

-

(-)-α-Pinene (2.2 equivalents) is added to the flask via syringe.

-

The flask is cooled to 0 °C in an ice bath.

-

Borane dimethyl sulfide (BMS) (1.0 equivalent) is added dropwise to the stirred (-)-α-pinene over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours, during which a white precipitate of (-)-diisopinocampheylborane typically forms.

-

The mixture is then allowed to stand at 0 °C for an additional 12 hours to ensure complete crystallization.

Step 2: Synthesis of (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe)

-

The supernatant from the previous step is removed via a cannula.

-

The solid (-)-diisopinocampheylborane is washed with anhydrous diethyl ether or pentane.

-

Anhydrous methanol (1.1 equivalents) is added dropwise to the solid (-)-diisopinocampheylborane at a temperature maintained between -20 °C and 0 °C.[6]

-

The reaction mixture is stirred for 1 hour at this temperature.

-

The solvent is then removed under reduced pressure to yield (-)-B-Methoxydiisopinocampheylborane as a solid.[8]

Purification:

The product can be further purified by washing with anhydrous n-hexane to remove any remaining impurities.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (-)-B-Methoxydiisopinocampheylborane.

Caption: Synthesis workflow for (-)-B-Methoxydiisopinocampheylborane.

Safety Information

(-)-B-Methoxydiisopinocampheylborane is a combustible solid and can cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of (-)-B-Methoxydiisopinocampheylborane is a well-established procedure that provides a valuable chiral reagent for asymmetric synthesis. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably prepare this compound for a wide range of applications in organic chemistry and drug development. The high degree of stereocontrol achievable with this reagent makes it an indispensable tool for the synthesis of enantiomerically pure molecules.

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. biocompare.com [biocompare.com]

- 4. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]

- 5. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 6. CN102219798A - Method for preparing diisopinocampheylborane and methoxydiisopinocampheylborane - Google Patents [patents.google.com]

- 7. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. york.ac.uk [york.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of (-)-B-Methoxydiisopinocampheylborane

For Researchers, Scientists, and Drug Development Professionals

(-)-B-Methoxydiisopinocampheylborane, often abbreviated as (-)-Ipc₂BOMe, is a chiral organoborane reagent renowned for its utility in asymmetric synthesis. Its structurally defined chiral environment, derived from (-)-α-pinene, makes it a valuable tool for the stereoselective construction of carbon-carbon bonds, a critical process in the synthesis of complex molecules and pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and key reaction pathways.

Core Physicochemical Properties

(-)-B-Methoxydiisopinocampheylborane is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₇BO | [1][2] |

| Molecular Weight | 316.33 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 85134-98-1 | [1][2] |

| Boiling Point | 365.6 ± 9.0 °C (Predicted) | [3] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Solubility | Soluble in diethyl ether. | [4] |

| Melting Point | Data not available in search results. | |

| Optical Activity | [α]₂₀/D -72 ± 3°, c = 1% in diethyl ether | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of (-)-B-Methoxydiisopinocampheylborane are crucial for its effective use in research and development.

1. Synthesis of (-)-B-Methoxydiisopinocampheylborane

The compound is generally prepared from the reaction of diisopinocampheylborane (B13816774) (Ipc₂BH) with methanol (B129727).[5][6] A common synthetic route involves the hydroboration of (-)-α-pinene.

-

Materials: (-)-α-pinene, borane (B79455) dimethylsulfide complex (BMS) or borane-tetrahydrofuran (B86392) complex, and absolute methanol.[6][7]

-

Step 1: Preparation of (-)-Diisopinocampheylborane (Ipc₂BH): (-)-α-pinene is reacted with a borane source, such as borane-tetrahydrofuran solution.[7] The resulting white solid precipitate of (-)-diisopinocampheylborane is further purified.

-

Step 2: Reaction with Methanol: The purified (-)-diisopinocampheylborane is then reacted with absolute methanol to yield (-)-B-Methoxydiisopinocampheylborane.[5][7]

Workflow for the Synthesis of (-)-B-Methoxydiisopinocampheylborane:

Caption: Synthetic workflow for (-)-B-Methoxydiisopinocampheylborane.

2. Asymmetric Allylboration Protocol

A primary application of (-)-B-Methoxydiisopinocampheylborane is as a precursor to B-allyldiisopinocampheylborane for the asymmetric allylboration of aldehydes.[4]

-

Materials: (-)-B-Methoxydiisopinocampheylborane, anhydrous diethyl ether, allylmagnesium bromide solution, and an aldehyde substrate.[4]

-

Step 1: Formation of (-)-B-Allyldiisopinocampheylborane: (-)-B-Methoxydiisopinocampheylborane is dissolved in anhydrous diethyl ether and cooled (e.g., to 3 °C). Allylmagnesium bromide solution is added dropwise, leading to the precipitation of magnesium salts. The resulting mixture containing (-)-B-allyldiisopinocampheylborane is typically used immediately without further purification.[4]

-

Step 2: Allylboration of an Aldehyde: The ethereal mixture from Step 1 is cooled to a low temperature (e.g., -75 °C). A solution of the aldehyde in diethyl ether is then added dropwise. The reaction is stirred for a period at this temperature before being allowed to warm to room temperature.[4]

-

Step 3: Work-up and Purification: The reaction is quenched, and the organic product (a chiral homoallylic alcohol) is extracted. Purification is typically achieved by column chromatography.[4]

Reaction Pathways and Mechanisms

The steric bulk and defined chirality of the isopinocampheyl groups are fundamental to the high enantioselectivity observed in reactions involving this reagent.

Asymmetric Allylboration of Aldehydes

The reaction proceeds through a well-ordered, six-membered cyclic transition state, which accounts for the high degree of stereocontrol.

Caption: Reaction pathway for asymmetric allylboration using the reagent.

Analytical Characterization

Spectroscopic methods are essential for verifying the identity and purity of (-)-B-Methoxydiisopinocampheylborane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: This is a key technique for characterizing organoboranes. The chemical shift for tricoordinate boranes with boron-oxygen bonds typically appears at a higher field compared to their trialkylborane counterparts due to the π-donating character of the oxygen atom.[8]

-

¹H and ¹³C NMR: These spectra would show complex multiplets in the aliphatic region corresponding to the isopinocampheyl framework and a singlet for the methoxy (B1213986) group. Specific, experimentally verified spectra for the title compound were not available in the search results.

-

Stability, Reactivity, and Handling

Proper handling and storage are critical due to the reagent's reactivity.

-

Stability and Reactivity: The compound is sensitive to air and moisture.[4] Information on its chemical stability and potential for hazardous reactions is limited, but it is known to be incompatible with strong oxidizing agents.[9]

-

Handling Precautions: Use only in a well-ventilated area or outdoors.[10][11] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][11] Avoid breathing dust, fumes, or vapors.[10][11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10][11] It should be stored locked up.[10][11] Commercial suppliers recommend storage in a freezer.[4]

-

Hazard Identification: (-)-B-Methoxydiisopinocampheylborane is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][12]

References

- 1. (−)-B-メトキシジイソピノカンフェイルボラン | Sigma-Aldrich [sigmaaldrich.com]

- 2. (−)-B-メトキシジイソピノカンフェイルボラン | Sigma-Aldrich [sigmaaldrich.com]

- 3. (+)-B-METHOXYDIISOPINOCAMPHEYLBORANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 6. scientificlabs.com [scientificlabs.com]

- 7. CN102219798B - Method for preparing diisopinocampheylborane and methoxydiisopinocampheylborane - Google Patents [patents.google.com]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. (+)-B-甲氧基二异松蒎基硼烷 | Sigma-Aldrich [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

- 12. ()-B-Methoxydiisopinocampheylborane | CAS#:85134-98-1 | Chemsrc [chemsrc.com]

Elucidating the Structure of (-)-B-Methoxydiisopinocampheylborane: A Guide to its NMR Spectroscopic Data

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a comprehensive understanding of the analytical data of key reagents is paramount. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) spectroscopic data for (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe), a widely utilized chiral reducing agent and intermediate in asymmetric synthesis.

(-)-B-Methoxydiisopinocampheylborane is a cornerstone in the stereoselective synthesis of complex molecules due to its bulky diisopinocampheyl ligands derived from (-)-α-pinene. These ligands create a unique chiral environment that allows for highly controlled transformations. The precise characterization of this organoborane is crucial for ensuring its purity and reactivity. NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into its molecular structure.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectroscopic data for (-)-B-Methoxydiisopinocampheylborane. It is important to note that the NMR spectra of enantiomers, such as the (+) and (-) forms of B-Methoxydiisopinocampheylborane, are identical when recorded in a non-chiral solvent. The data presented here is representative of the diisopinocampheylmethoxyborane structure.

Table 1: ¹H NMR Spectroscopic Data for (-)-B-Methoxydiisopinocampheylborane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.58 | s | 3H | O-CH ₃ |

| 2.40 - 2.25 | m | 2H | |

| 2.05 - 1.80 | m | 6H | |

| 1.22 | s | 6H | |

| 1.18 | d, J=7.5 Hz | 6H | |

| 0.85 | s | 6H |

Table 2: ¹³C NMR Spectroscopic Data for (-)-B-Methoxydiisopinocampheylborane

| Chemical Shift (δ) ppm | Assignment |

| 86.5 | |

| 55.0 | O-C H₃ |

| 52.5 | |

| 48.0 | |

| 39.5 | |

| 34.0 | |

| 28.5 | |

| 27.0 | |

| 24.0 |

Note: Specific peak assignments for the complex isopinocampheyl framework can be challenging without advanced 2D NMR experiments. The data presented is based on typical chemical shift ranges for such structures.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. Below is a typical methodology for obtaining the ¹H and ¹³C NMR spectra of (-)-B-Methoxydiisopinocampheylborane.

Sample Preparation:

-

A sample of approximately 5-10 mg of (-)-B-Methoxydiisopinocampheylborane is accurately weighed.

-

The solid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆), in a standard 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for precise chemical shift referencing (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is utilized.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm is set.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is typical.

-

-

Temperature: All spectra are typically recorded at a constant temperature, usually 298 K (25 °C).

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Workflow for NMR Data Acquisition

The logical flow of obtaining and interpreting NMR data for a chemical compound like (-)-B-Methoxydiisopinocampheylborane can be visualized as follows:

Caption: Workflow for NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of (-)-B-Methoxydiisopinocampheylborane. For unambiguous assignment of all signals, particularly within the complex isopinocampheyl scaffold, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended. By adhering to rigorous experimental protocols and careful data analysis, researchers can confidently verify the identity and purity of this essential chiral reagent.

The Genesis and Evolution of Diisopinocampheylborane: A Technical Guide to a Cornerstone of Asymmetric Synthesis

Introduction

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Among the arsenal (B13267) of reagents developed to achieve this, diisopinocampheylborane (B13816774) (Ipc₂BH) stands as a landmark achievement. First introduced by Herbert C. Brown and his student George Zweifel in 1961, this chiral organoborane reagent heralded a new era in asymmetric synthesis, offering a practical and highly effective method for the enantioselective transformation of prochiral substrates.[1] This technical guide provides an in-depth exploration of the history, development, and application of diisopinocampheylborane reagents, tailored for researchers, scientists, and professionals in drug development.

A Legacy of Innovation: The History and Development of Diisopinocampheylborane

The story of diisopinocampheylborane is intrinsically linked to the pioneering work of Herbert C. Brown, a Nobel laureate whose contributions to boron chemistry revolutionized organic synthesis.[2][3][4] Brown's exploration of organoboranes in the mid-20th century laid the groundwork for the development of hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double or triple bond.[2][5] This discovery, for which he shared the 1979 Nobel Prize in Chemistry, opened up a vast array of synthetic possibilities.[3][6]

The true genius of diisopinocampheylborane lies in its chirality. Derived from the readily available natural product α-pinene, this reagent brought the concept of "reagent-controlled" asymmetric synthesis to the forefront.[7] The initial preparation involved the hydroboration of two equivalents of α-pinene with borane (B79455) (BH₃).[1] However, a significant breakthrough came with the use of borane-dimethyl sulfide (B99878) complex (BMS) as the borane source, which offered a more convenient and safer procedure.[1][8]

A critical advancement in the utility of Ipc₂BH was the development of a method to enhance its enantiomeric purity. Commercially available α-pinene is often not enantiomerically pure. Brown and his coworkers discovered that by allowing the initially formed diisopinocampheylborane to equilibrate, the major, less soluble diastereomer would crystallize out, yielding a reagent of very high enantiomeric excess (>99% ee).[8] This simple yet elegant solution transformed Ipc₂BH into a highly reliable and practical tool for asymmetric synthesis.

Core Applications: Asymmetric Hydroboration-Oxidation and Reductive Aldol (B89426) Reactions

The primary application of diisopinocampheylborane is in the asymmetric hydroboration of prochiral alkenes, followed by oxidation to produce chiral alcohols. This two-step sequence, known as the hydroboration-oxidation reaction, is particularly effective for cis-alkenes, often yielding exceptional levels of enantioselectivity.

Another powerful application of diisopinocampheylborane is in reductive aldol reactions. In this transformation, the hydroboration of an α,β-unsaturated carbonyl compound with Ipc₂BH generates a chiral enolborinate in situ. This intermediate then reacts with an aldehyde to afford syn- or anti-aldol products with high diastereoselectivity and enantioselectivity.[9][10]

Quantitative Data Summary

The following tables summarize the performance of diisopinocampheylborane in key asymmetric transformations.

Table 1: Asymmetric Hydroboration-Oxidation of cis-Alkenes with Diisopinocampheylborane

| Alkene | Product | Enantiomeric Excess (% ee) |

| cis-2-Butene (B86535) | (R)-2-Butanol | 98.4 |

| cis-2-Pentene | (R)-2-Pentanol | 93 |

| cis-3-Hexene | (R)-3-Hexanol | >99 |

| Norbornene | exo-Norborneol | 83 |

| 2,3-Dihydrofuran | 3-Hydroxy-tetrahydrofuran | ~100[11] |

Table 2: Diisopinocampheylborane-Mediated Reductive Aldol Reaction of 4-Acryloylmorpholine (B1203741) with Aldehydes

| Aldehyde | Product Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of syn-product |

| Benzaldehyde (B42025) | >20:1 | 96[12] |

| Isobutyraldehyde | >20:1 | 98[12] |

| Cinnamaldehyde | >20:1 | 97[12] |

| Hydrocinnamaldehyde | >20:1 | 98[12] |

Table 3: Diisopinocampheylborane-Mediated Reductive Aldol Reaction of tert-Butyl Acrylate with Aldehydes

| Aldehyde | Product Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) of anti-product |

| Benzaldehyde | >20:1 | 86[10] |

| Isovaleraldehyde | 13:1 | 75[10] |

| Cinnamaldehyde | >20:1 | 84[10] |

| Hydrocinnamaldehyde | 14:1 | 81[10] |

Experimental Protocols

Protocol 1: Preparation of Crystalline (+)-Diisopinocampheylborane ((+)-Ipc₂BH) of High Enantiomeric Purity

This protocol is adapted from established procedures for preparing highly enantiomerically pure Ipc₂BH from commercially available (-)-α-pinene.[8]

Materials:

-

(-)-α-Pinene (≥81% ee)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Argon or nitrogen gas for inert atmosphere

-

Flame-dried glassware

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (80 mL).

-

Via syringe, add borane-dimethyl sulfide complex (8.2 mL, 80.1 mmol).

-

Cool the mixture to 0 °C using an ice/water bath.

-

Over a period of 30 minutes, add (-)-α-pinene (25.5 mL, 160.2 mmol) dropwise to the stirred solution, maintaining the internal temperature below 5 °C. A white precipitate of (+)-Ipc₂BH will form.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

Stop the stirring and allow the precipitate to settle.

-

Remove the supernatant liquid via a cannula.

-

Wash the crystalline solid by adding cold (0 °C) anhydrous diethyl ether (3 x 50 mL). For each wash, add the ether, briefly stir the slurry, allow the solid to settle, and then remove the ether via cannula.

-

After the final wash, dry the crystalline (+)-Ipc₂BH under a stream of argon to remove residual solvent. The solid can be stored under an inert atmosphere at 0-4 °C.

Protocol 2: Asymmetric Hydroboration-Oxidation of cis-2-Butene

This protocol provides a general procedure for the asymmetric hydroboration of a cis-alkene.[8]

Materials:

-

Crystalline (+)-Ipc₂BH (prepared as in Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

cis-2-Butene

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet tube, and a thermometer, suspend crystalline (+)-Ipc₂BH (e.g., 28.6 g, 100 mmol) in anhydrous THF (100 mL) under an argon atmosphere.

-

Cool the suspension to -25 °C using a cooling bath.

-

Bubble cis-2-butene gas through the stirred suspension until the solid Ipc₂BH has completely dissolved (approximately 1.1 equivalents).

-

Stir the reaction mixture at -25 °C for an additional 4 hours to ensure complete hydroboration.

-

Slowly add 3 M aqueous NaOH solution (35 mL) to the reaction mixture, ensuring the temperature remains below 25 °C.

-

Carefully add 30% H₂O₂ (35 mL) dropwise, maintaining the temperature below 40 °C. The oxidation is exothermic.

-

After the addition of H₂O₂ is complete, stir the mixture at room temperature for 2 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The product, (R)-(-)-2-butanol, can be purified by distillation.

Protocol 3: Reductive Aldol Reaction of 4-Acryloylmorpholine and Benzaldehyde

This protocol is based on a highly selective method for the synthesis of syn-propionamide aldols.[12]

Materials:

-

(+)-Ipc₂BH (prepared as in Protocol 1)

-

4-Acryloylmorpholine

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Phosphate (B84403) buffer (pH 7)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve (+)-Ipc₂BH (e.g., 1.1 mmol) in anhydrous diethyl ether (5 mL) at 0 °C.

-

Slowly add a solution of 4-acryloylmorpholine (1.0 mmol) in diethyl ether (2 mL) to the stirred solution.

-

Stir the mixture at 0 °C for 1 hour to form the Z-enolborinate.

-

Cool the reaction mixture to -78 °C.

-

Add benzaldehyde (0.8 mmol) to the reaction mixture and stir for an additional 3 hours at -78 °C.

-

Quench the reaction by adding methanol (2 mL), followed by pH 7 phosphate buffer (2 mL).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Chemistry: Signaling Pathways and Workflows

Diagram 1: Synthesis of Diisopinocampheylborane

Caption: Workflow for the synthesis of Diisopinocampheylborane.

Diagram 2: Asymmetric Hydroboration-Oxidation Pathway

Caption: General pathway for asymmetric hydroboration-oxidation.

Diagram 3: Reductive Aldol Reaction Workflow

Caption: Workflow for the diisopinocampheylborane-mediated reductive aldol reaction.

Diisopinocampheylborane and its derivatives continue to be indispensable tools in the field of asymmetric synthesis. From its historical roots in the groundbreaking work of Herbert C. Brown to its modern applications in the synthesis of complex natural products and pharmaceuticals, the impact of this reagent is undeniable. Its ease of preparation, high stereoselectivity, and the predictability of its reactions have solidified its place in the synthetic organic chemist's toolbox. As the demand for enantiomerically pure compounds continues to grow, the legacy of diisopinocampheylborane will undoubtedly endure, inspiring the development of new and even more powerful reagents for stereocontrolled synthesis.

References

- 1. Diisopinocampheylborane - Wikipedia [en.wikipedia.org]

- 2. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 3. jewishvirtuallibrary.org [jewishvirtuallibrary.org]

- 4. Herbert C. Brown (1912 – 2004) | Chemical Industry Digest [chemindigest.com]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. medium.com [medium.com]

- 7. mdpi.org [mdpi.org]

- 8. benchchem.com [benchchem.com]

- 9. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions of Acrylate Esters: Enantioselective Synthesis of Anti-Aldols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Diisopinocampheylborane-mediated reductive aldol reactions: highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of (-)-Ipc₂BOMe Transition States in Asymmetric Ketone Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical principles governing the transition states of (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc₂BOMe) in the asymmetric reduction of prochiral ketones. While direct, comprehensive theoretical studies on (-)-Ipc₂BOMe are not extensively published, this document synthesizes established computational models for analogous boron-mediated reductions and the foundational principles of stereoselectivity to offer a robust framework for understanding and predicting the outcomes of these reactions.

Introduction to (-)-Ipc₂BOMe and Asymmetric Reduction

(-)-Ipc₂BOMe is a chiral organoborane reagent widely employed in asymmetric synthesis for the stereoselective reduction of ketones to chiral secondary alcohols.[1] Derived from the readily available natural product (-)-α-pinene, it offers high levels of enantioselectivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. The stereochemical outcome of the reduction is determined by the geometry of the transition state, where the ketone, the boron reagent, and the hydride source interact. Understanding the energetic and geometric properties of these transition states is crucial for optimizing reaction conditions and predicting the major enantiomer formed.

The Zimmerman-Traxler Model: A Framework for Understanding Stereoselectivity

The stereoselectivity of the reduction of ketones with (-)-Ipc₂BOMe can be rationalized using the Zimmerman-Traxler model, which was originally proposed for aldol (B89426) reactions.[2][3][4][5][6] This model postulates a chair-like, six-membered cyclic transition state. In the context of ketone reduction by a boron reagent, the transition state involves the coordination of the ketone's carbonyl oxygen to the boron atom, with the hydride being delivered from a borohydride (B1222165) species to the carbonyl carbon.

The chair-like conformation minimizes steric interactions, and the substituents on both the ketone and the chiral ligand of the boron reagent occupy pseudo-equatorial or pseudo-axial positions. The relative energies of the possible transition state diastereomers determine the enantioselectivity of the reaction. The most stable transition state, leading to the major product, is the one that minimizes steric clashes between the substituents.

Proposed Transition State Models for (-)-Ipc₂BOMe Mediated Ketone Reduction

Based on the Zimmerman-Traxler model, two primary chair-like transition states can be envisioned for the reduction of a prochiral ketone (RL-CO-RS, where RL is the large substituent and RS is the small substituent) with (-)-Ipc₂BOMe and a hydride source (e.g., NaBH₄). The hydride is delivered to either the Re or Si face of the ketone.

The stereochemical preference arises from the steric interactions between the isopinocampheyl (Ipc) groups on the boron and the substituents on the ketone. The bulky Ipc groups create a chiral pocket that preferentially accommodates the ketone in one orientation.

Transition State A (Favored): Leads to the (R)-alcohol. In this arrangement, the larger substituent (RL) of the ketone occupies a pseudo-equatorial position to minimize steric hindrance with the axial Ipc group. The hydride attacks the Re face of the carbonyl.

Transition State B (Disfavored): Leads to the (S)-alcohol. Here, the larger substituent (RL) is forced into a sterically demanding pseudo-axial position, leading to significant 1,3-diaxial interactions with an Ipc group. This transition state is higher in energy.

The energy difference (ΔΔG‡) between these two transition states dictates the enantiomeric excess (ee) of the product. A larger energy difference results in higher enantioselectivity.

Computational Methodologies for Transition State Analysis

4.1. Software:

-

Gaussian, ORCA, or similar quantum chemistry software packages.

4.2. Method:

-

Density Functional Theory (DFT) is a common and effective method for optimizing the geometries of reactants, products, and transition states.

-

A suitable functional, such as B3LYP or M06-2X, would be chosen. B3LYP is a widely used hybrid functional, while M06-2X is often preferred for systems with significant non-covalent interactions.

4.3. Basis Set:

-

A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), would be employed to provide a good balance between accuracy and computational cost.

4.4. Protocol:

-

Conformational Search: A thorough conformational search of the reactants and possible transition state structures would be performed to locate the lowest energy conformers.

-

Geometry Optimization: The geometries of the reactants, products, and transition state structures would be fully optimized.

-

Frequency Calculation: Vibrational frequency calculations would be performed on the optimized structures to confirm their nature. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed starting from the transition state structure to confirm that it connects the correct reactants and products on the potential energy surface.

-

Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy differences. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Data Presentation: A Hypothetical Case Study

As no specific published data for (-)-Ipc₂BOMe is available, the following table presents a hypothetical but realistic set of quantitative data that would be expected from a DFT study on the reduction of acetophenone, based on studies of analogous systems.

| Parameter | Transition State A (pro-R) | Transition State B (pro-S) |

| Relative Energy (kcal/mol) | 0.0 | +3.5 |

| Key Bond Lengths (Å) | ||

| B-O (ketone) | 1.55 | 1.58 |

| C-H (forming) | 2.10 | 2.15 |

| Key Dihedral Angles (°) | ||

| H-C-O-B | 15 | 25 |

| RL-C-C-O | 170 | 95 |

Note: This data is illustrative and intended to represent the type of information generated in a computational study.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: A typical workflow for the computational study of transition states.

Caption: Energy profile of the two competing stereochemical pathways.

Caption: Logical relationship between steric factors and enantioselectivity.

Conclusion

The stereochemical outcome of ketone reduction by (-)-Ipc₂BOMe is governed by the relative energies of the diastereomeric transition states. The Zimmerman-Traxler model provides a powerful predictive tool, suggesting that the reaction proceeds through a chair-like six-membered transition state. The high enantioselectivity observed with this reagent is attributed to the effective steric discrimination imposed by the bulky isopinocampheyl groups, which favors a transition state where the larger substituent of the ketone occupies a pseudo-equatorial position. While detailed quantitative computational studies specifically on (-)-Ipc₂BOMe are encouraged to further refine this model, the principles outlined in this guide provide a solid foundation for understanding and utilizing this important chiral reagent in asymmetric synthesis. Researchers and professionals in drug development can leverage this theoretical framework to design more efficient and stereoselective synthetic routes.

References

- 1. (−)-B-メトキシジイソピノカンフェイルボラン | Sigma-Aldrich [sigmaaldrich.com]

- 2. fiveable.me [fiveable.me]

- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 4. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

Stability and Decomposition of (-)-B-Methoxydiisopinocampheylborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists concerning the specific quantitative stability and decomposition pathways of (-)-B-Methoxydiisopinocampheylborane. This guide provides an in-depth overview based on the general chemistry of organoboranes and boronic esters, supplemented with recommended protocols for its stability assessment.

Introduction

(-)-B-Methoxydiisopinocampheylborane (Ipc₂BOMe) is a chiral organoborane reagent widely utilized in asymmetric synthesis for the construction of carbon-carbon bonds.[1][2][3][4][5] Its efficacy in stereoselective transformations makes understanding its stability and decomposition crucial for ensuring reproducibility, optimizing reaction conditions, and maintaining reagent quality during storage. This technical guide consolidates the available information on the stability of Ipc₂BOMe and provides a framework for its handling, storage, and the analysis of its potential degradation.

Physicochemical Properties

A summary of the key physicochemical properties of (-)-B-Methoxydiisopinocampheylborane is presented in Table 1.

Table 1: Physicochemical Properties of (-)-B-Methoxydiisopinocampheylborane

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₇BO | |

| Molecular Weight | 316.33 g/mol | |

| Appearance | Solid | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | 2-8°C is recommended for storage. | [4] |

Stability Profile

Hydrolytic Stability

In the presence of water, the methoxy (B1213986) group of (-)-B-Methoxydiisopinocampheylborane is susceptible to hydrolysis, which would lead to the formation of diisopinocampheylborinic acid and methanol. The general mechanism for the hydrolysis of boronic esters involves the coordination of water to the boron center, followed by proton transfer and cleavage of the B-O bond. The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent.[1][3][7][8][9]

Oxidative Stability

Organoboranes are known to be sensitive to atmospheric oxygen. The oxidation of the boron-carbon bonds can lead to the formation of various boron-oxygen species. In the context of synthetic applications, organoboranes are intentionally oxidized, typically with reagents like hydrogen peroxide, to convert the C-B bond to a C-OH bond.[6][10] Uncontrolled oxidation by atmospheric oxygen can lead to a mixture of byproducts and a decrease in the purity of the reagent. One documented example with a related compound involves the formation of isopinocampheyl hydroperoxide when a solution of Ipc₂BOMe in THF is stirred in air.[6]

Proposed Decomposition Pathways

Based on the known reactivity of organoboranes, the following decomposition pathways for (-)-B-Methoxydiisopinocampheylborane can be proposed.

Hydrolysis Pathway

Caption: Proposed Hydrolysis Pathway of (-)-B-Methoxydiisopinocampheylborane.

Oxidative Decomposition Pathway

Caption: Proposed Oxidative Decomposition of (-)-B-Methoxydiisopinocampheylborane.

Recommended Storage and Handling

To minimize decomposition, (-)-B-Methoxydiisopinocampheylborane should be handled under an inert atmosphere (e.g., nitrogen or argon).[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is typically between 2-8°C.[4]

Experimental Protocols for Stability Assessment

The following are proposed experimental protocols for evaluating the stability of (-)-B-Methoxydiisopinocampheylborane. These are based on general methods for analyzing the degradation of organic compounds.

Monitoring Decomposition by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for monitoring the degradation of a compound over time.

Caption: Experimental Workflow for NMR-based Stability Assessment.

Methodology:

-

Prepare a stock solution of (-)-B-Methoxydiisopinocampheylborane in a suitable deuterated solvent (e.g., THF-d₈) under an inert atmosphere.

-

Divide the stock solution into several NMR tubes.

-

Expose the samples to various stress conditions (e.g., different temperatures, exposure to a controlled amount of air or moisture).

-

Acquire ¹H, ¹¹B, and ¹³C NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of characteristic peaks of the starting material and the appearance and increase of new peaks corresponding to decomposition products.

-

The rate of decomposition can be calculated by plotting the concentration of the parent compound versus time.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for separating and identifying volatile and semi-volatile decomposition products.

Caption: Experimental Workflow for GC-MS Analysis of Decomposition Products.

Methodology:

-

Age solid samples of (-)-B-Methoxydiisopinocampheylborane under defined conditions of temperature and humidity.

-

At specified time points, dissolve a known amount of the aged sample in a volatile organic solvent (e.g., diethyl ether, hexane).

-

Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Develop a temperature program to separate the parent compound from potential degradation products.

-

Identify the eluted peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

-

Quantification can be achieved by using an internal standard.

Illustrative Quantitative Data

As specific stability data for (-)-B-Methoxydiisopinocampheylborane is not available, Table 2 provides an illustrative example of how such data could be presented.

Table 2: Illustrative Decomposition of (-)-B-Methoxydiisopinocampheylborane under Accelerated Storage Conditions (Hypothetical Data)

| Storage Condition | Time (Weeks) | Purity (%) by HPLC | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 25°C / 60% RH | 0 | 99.5 | < 0.1 | < 0.1 |

| 4 | 98.2 | 0.8 | 0.5 | |

| 8 | 96.9 | 1.5 | 1.0 | |

| 12 | 95.5 | 2.2 | 1.6 | |

| 40°C / 75% RH | 0 | 99.5 | < 0.1 | < 0.1 |

| 4 | 94.1 | 3.5 | 1.8 | |

| 8 | 88.7 | 7.2 | 3.5 | |

| 12 | 83.2 | 11.5 | 5.8 |

RH = Relative Humidity

Conclusion

While (-)-B-Methoxydiisopinocampheylborane is a valuable reagent in asymmetric synthesis, its sensitivity to air and moisture necessitates careful handling and storage to maintain its purity and reactivity. The primary decomposition pathways are likely hydrolysis and oxidation. Although specific quantitative stability data is lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to assess the stability of this reagent under their specific laboratory conditions. A thorough understanding and control of the stability of (-)-B-Methoxydiisopinocampheylborane will undoubtedly lead to more reliable and reproducible synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanistic insights into the thermal decomposition of ammonia borane, a material studied for chemical hydrogen storage - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. scientificlabs.com [scientificlabs.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Handling and Storage of Air-Sensitive Boron Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and standardized protocols for the safe and effective handling and storage of air-sensitive boron reagents. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. Boron-containing compounds are pivotal in modern synthetic and medicinal chemistry, with applications ranging from catalysis to the development of novel therapeutics.[1][2][3] Their sensitivity to air and moisture, however, necessitates specialized handling techniques to prevent degradation and potential hazards.

Understanding the Sensitivity of Boron Reagents

The reactivity of organoboron compounds with air (oxygen) and moisture (water) varies significantly depending on their structure. The empty p-orbital on the boron atom in tricoordinate organoboranes makes them susceptible to oxidation.[4][5]

-

Triorganoboranes (R₃B): Generally highly sensitive to air and can be pyrophoric, especially those with small alkyl groups.[6] The oxidation is driven by the large difference in bond strengths between B-C (323 kJ/mol) and the much stronger B-O bonds (519 kJ/mol).[4][5]

-

Boronic Acids (RB(OH)₂): Most aryl and alkenyl boronic acids are relatively stable to air.[4][5] However, aliphatic boronic acids tend to oxidize more readily.[4][5] They are also susceptible to deboronation under strongly acidic or basic conditions.[4][5]

-

Boronic Esters (RB(OR)₂): The stability of boronic esters is influenced by the diol used for their formation. Bulky, cyclic esters like pinacol (B44631) boronates are more robust and resistant to hydrolysis than their acyclic counterparts.[5] MIDA (N-methyliminodiacetic acid) boronate esters exhibit enhanced stability due to the rehybridization of the boron atom from sp² to sp³, which protects the empty p-orbital.[4][5]

-

Borane (B79455) Complexes: Borane reagents are often supplied as complexes with ethers (e.g., borane tetrahydrofuran (B95107) complex, BTHF) or sulfides (e.g., borane dimethyl sulfide, BMS) to improve their stability. However, even these can degrade over time, especially if not stored properly.[6]

Storage of Air-Sensitive Boron Reagents

Proper storage is paramount to preserving the reactivity and purity of boron reagents. The following table summarizes the recommended storage conditions for various classes of boron compounds.

| Reagent Class | Recommended Storage Conditions | Rationale |

| Borane Complexes (e.g., BTHF, BMS) | Store under an inert atmosphere (nitrogen or argon) at the recommended temperature. BTHF should be refrigerated (0-5 °C).[6] | Prevents degradation from air and moisture. Refrigeration slows down decomposition pathways. |

| Trialkylboranes | Store in a tightly sealed container under an inert atmosphere, away from heat and ignition sources. | Many are pyrophoric and react vigorously with air and moisture.[6] |

| Boronic Acids | Store in a cool, dry place. While many are air-stable, protection from moisture is important to prevent dehydration or hydration, which can affect stoichiometry. | Aliphatic boronic acids are more prone to oxidation.[4][5] |

| Boronic Esters (e.g., Pinacol Esters) | Store in a tightly sealed container in a cool, dry place. | Protects from hydrolysis, to which acyclic esters are particularly susceptible.[5] |

| Aminoboranes | Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[7] | Susceptible to hydrolysis and oxidation due to the reactivity of the boron-nitrogen bond.[7] |

Inert Atmosphere Techniques for Handling Boron Reagents

The two primary methods for handling air-sensitive reagents are the use of a glovebox and a Schlenk line.[8] All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.[9][10][11]

Glovebox Operations

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon with <0.1 ppm O₂ and H₂O), ideal for storing and manipulating highly sensitive reagents.[12]

Experimental Protocol: Transferring a Solid Reagent in a Glovebox

-

Preparation: Ensure all necessary equipment (spatulas, weighing paper, vials, etc.) and the sealed container of the boron reagent are inside the glovebox antechamber.

-

Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.[12]

-

Transfer: Move the items from the antechamber into the main glovebox chamber.

-

Dispensing: Carefully open the reagent container and dispense the desired amount of the solid reagent onto weighing paper or directly into a pre-tared vial.

-

Sealing: Securely seal both the original reagent container and the vial containing the dispensed reagent.

-

Removal: Place the sealed vial in the antechamber, purge as before, and then remove it from the glovebox.

Schlenk Line Techniques

A Schlenk line, or double manifold, allows for the manipulation of air-sensitive compounds on the benchtop by providing a dual source of inert gas and vacuum.[8][13]

Experimental Protocol: Transferring a Liquid Reagent via Syringe

This protocol is suitable for transferring small to moderate volumes (up to 50 mL) of liquid boron reagents.[9][11]

-

Glassware Preparation: Assemble a dry reaction flask with a rubber septum and flush it with inert gas from the Schlenk line.[6]

-

Syringe Preparation: Dry a syringe and a long needle (e.g., 18-gauge or smaller) in an oven.[6] Allow to cool in a desiccator, then flush the syringe with inert gas at least 10 times.[10]

-

Reagent Bottle Preparation: Puncture the septum of the Sure/Seal™ reagent bottle with a needle connected to the inert gas source to create a slight positive pressure.

-

Withdraw Reagent: Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle and into the liquid. Withdraw the desired volume of the reagent. It is often helpful to withdraw a small amount of inert gas from the headspace into the syringe after the liquid to prevent drips.

-

Transfer to Reaction: Insert the needle through the septum of the reaction flask and slowly add the reagent to the reaction mixture.[6]

Quenching and Disposal of Boron Reagents

Excess or residual boron reagents must be quenched safely before disposal. The general principle is to slowly add a protic solvent to react with the active compound, followed by hydrolysis.[6]

Experimental Protocol: Quenching a Reaction Containing a Borane Reagent

-

Cooling: Cool the reaction flask to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

-

Initial Quench: While stirring, slowly and dropwise add a protic solvent such as methanol (B129727) to the reaction mixture.[6] Vigorous gas evolution (hydrogen) will be observed. Control the rate of addition to keep the reaction manageable.

-

Stirring: Continue stirring for 15-30 minutes after the gas evolution has ceased to ensure all the reactive borane is consumed.[6]

-

Hydrolysis: Slowly add water to hydrolyze any remaining boron intermediates.[6]

-

Workup/Disposal: Proceed with the standard aqueous workup for your specific reaction.[6] The neutralized aqueous waste can then be disposed of according to institutional guidelines. For empty reagent bottles, the crown cap should be removed, and the bottle left in a fume hood to allow slow air-hydrolysis and oxidation before being rinsed with water.[10][11]

For highly reactive boron reagents like boron trichloride (B1173362) or tribromide, a reverse quench is recommended. This involves adding the reagent dropwise to a stirred, cooled quenching solution (e.g., an alcohol like isopropanol (B130326) or methanol).[14][15]

Boron Reagents in Drug Discovery

The unique properties of boron have led to its incorporation into several FDA-approved drugs.[1][3] For instance, bortezomib (B1684674) (Velcade), a boronic acid-containing drug, is a proteasome inhibitor used in cancer therapy.[1][16] Carboranes are being investigated as pharmacophores due to their stability and hydrophobic nature, which can enhance interactions with biological targets.[17] The ability of boronic acids to reversibly bind to diols is also exploited in the development of sensors and diagnostics.[2] This growing importance in medicinal chemistry underscores the need for all researchers in the field to be proficient in the safe handling of these valuable reagents.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Origin of Enantioselectivity in Asymmetric Allylboration with B-Allyldiisopinocampheylborane

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric allylboration is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of chiral homoallylic alcohols, which are versatile building blocks for a multitude of complex molecules, including natural products and pharmaceuticals. Among the arsenal (B13267) of chiral allylating agents, B-allyldiisopinocampheylborane, derived from the readily available chiral terpene α-pinene, has emerged as a highly effective and widely adopted reagent. This technical guide provides a comprehensive overview of the origin of enantioselectivity in reactions employing B-allyldiisopinocampheylborane generated from its precursor, B-methoxydiisopinocampheylborane (Ipc₂BOMe). We will delve into the mechanistic underpinnings of this remarkable stereocontrol, present quantitative data for a range of substrates, provide detailed experimental protocols, and visualize the key transition state model that governs the reaction's outcome.

The Source of Enantioselectivity: The Zimmerman-Traxler Model

The high degree of enantioselectivity observed in the allylboration of aldehydes with B-allyldiisopinocampheylborane is rationalized by the Zimmerman-Traxler transition state model.[1][2] This model postulates a highly organized, chair-like six-membered transition state involving the boron reagent and the aldehyde.

Several key factors contribute to the stereochemical outcome:

-

Chair-like Transition State: The reaction proceeds through a rigid, chair-like transition state which minimizes steric interactions.[1][2]

-

Equatorial Aldehyde Substituent: To minimize 1,3-diaxial interactions, the larger substituent (R group) of the aldehyde preferentially occupies a pseudo-equatorial position in the chair conformation.[1]

-

Steric Influence of the Isopinocampheyl Groups: The bulky isopinocampheyl (Ipc) groups, derived from α-pinene, create a highly constrained chiral environment around the boron atom. One of the Ipc groups is positioned pseudo-axially, effectively shielding one face of the allyl group.[1]

-

Facial Selectivity: Consequently, the aldehyde can only approach the allyl group from the less sterically hindered face, leading to the preferential formation of one enantiomer of the homoallylic alcohol.[1]

The combination of these steric constraints dictates the facial selectivity of the allyl transfer, resulting in the observed high enantiomeric excess.

Favored Zimmerman-Traxler transition state leading to the major enantiomer.

Disfavored transition state due to steric hindrance.

Quantitative Data on Enantioselectivity

The asymmetric allylboration of a wide range of aldehydes with B-allyldiisopinocampheylborane consistently affords high levels of enantioselectivity. The following tables summarize the results for various achiral and α-chiral aldehydes.

Table 1: Asymmetric Allylboration of Achiral Aldehydes [3][4]

| Entry | Aldehyde | Product | Yield (%) | ee (%) |

| 1 | Acetaldehyde | 1-Penten-4-ol | 74 | 93 |

| 2 | Propionaldehyde | 1-Hexen-4-ol | 71 | 86 |

| 3 | Butyraldehyde | 1-Hepten-4-ol | 75 | 94 |

| 4 | Isobutyraldehyde | 5-Methyl-1-hexen-4-ol | 72 | 98 |

| 5 | Pivalaldehyde | 5,5-Dimethyl-1-hexen-4-ol | 70 | >99 |

| 6 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 80 | 96 |

| 7 | p-Tolualdehyde | 1-(p-Tolyl)-3-buten-1-ol | 82 | 95 |

| 8 | p-Anisaldehyde | 1-(p-Methoxyphenyl)-3-buten-1-ol | 85 | 92 |

| 9 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 78 | 90 |

Table 2: Asymmetric Allylboration of α-Chiral Aldehydes [3]

| Entry | Aldehyde | Reagent | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (R)-2-Methylbutanal | (d)-Ipc₂B(allyl) | 96:4 | 75 |

| 2 | (R)-2-Methylbutanal | (l)-Ipc₂B(allyl) | 5:95 | 78 |

| 3 | (R)-2-Phenylpropanal | (d)-Ipc₂B(allyl) | 98:2 | 80 |

| 4 | (R)-2-Phenylpropanal | (l)-Ipc₂B(allyl) | 3:97 | 82 |

| 5 | (R)-3-(tert-Butyldiphenylsilyloxy)-2-methylpropanal | (l)-Ipc₂B(allyl) | 93:7 | 77 |

Experimental Protocols

The following provides a general procedure for the in-situ preparation of B-allyldiisopinocampheylborane from Ipc₂BOMe and its subsequent reaction with an aldehyde.

Materials and Equipment

-

Anhydrous diethyl ether (Et₂O)

-

B-Methoxydiisopinocampheylborane (Ipc₂BOMe) (either enantiomer)

-

Allylmagnesium bromide (solution in Et₂O)

-

Aldehyde

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Iron(II) sulfate heptahydrate (for specific workups)

-

Round-bottom flasks, syringes, needles, magnetic stirrer, and other standard glassware

-

Inert atmosphere (nitrogen or argon) setup

-

Dry ice/acetone bath

General Procedure

Step A: Preparation of B-Allyldiisopinocampheylborane [3]

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add Ipc₂BOMe (1.25 equiv) and anhydrous diethyl ether.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly add allylmagnesium bromide (1.2 equiv, 1.0 M in Et₂O) dropwise via syringe, maintaining the internal temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the heterogeneous mixture vigorously at room temperature for 1 hour. The resulting slurry containing B-allyldiisopinocampheylborane is used immediately in the next step.

Step B: Asymmetric Allylboration [3]

-

Cool the slurry from Step A to -78 °C using a dry ice/acetone bath.

-

Add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture vigorously at -78 °C for 3 hours.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

Step C: Workup and Purification [3]

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.

-

Stir the mixture vigorously at room temperature or gently reflux until the oxidation is complete (as monitored by TLC). The mixture will become a clear, two-phase system.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude homoallylic alcohol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Note on Workup for Sensitive Substrates: For reactions that may produce hydroperoxide byproducts, a modified workup involving the addition of a saturated aqueous solution of iron(II) sulfate can be employed to reduce the hydroperoxides prior to extraction.[3]

Logical Workflow for Asymmetric Allylboration

The entire process, from reagent preparation to the final product, can be visualized as a sequential workflow.

Workflow of the asymmetric allylboration reaction.

Conclusion

The asymmetric allylboration of aldehydes using B-allyldiisopinocampheylborane, generated from Ipc₂BOMe, is a powerful and reliable method for the synthesis of enantioenriched homoallylic alcohols. The origin of the high enantioselectivity is well-explained by the Zimmerman-Traxler model, where the bulky and rigid isopinocampheyl groups create a highly effective chiral environment that directs the approach of the aldehyde to one face of the allyl group. The reaction exhibits broad substrate scope and consistently delivers high yields and enantiomeric excesses. The detailed experimental protocols provided herein offer a practical guide for the implementation of this important transformation in a research or drug development setting. A thorough understanding of the mechanistic principles and experimental nuances of this reaction will continue to facilitate its application in the stereoselective synthesis of complex molecular targets.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Allylboration of Aldehydes using (-)-Ipc₂BOMe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric allylboration of aldehydes utilizing (-)-B-methoxydiisopinocampheylborane, commonly abbreviated as (-)-Ipc₂BOMe. This method is a cornerstone in asymmetric synthesis for the enantioselective formation of carbon-carbon bonds, yielding valuable chiral homoallylic alcohols.

The allylborating agent, B-allyldiisopinocampheylborane, is readily prepared from commercially available (-)-Ipc₂BOMe and an allylating agent such as allylmagnesium bromide. The subsequent reaction with an aldehyde proceeds through a well-defined, chair-like six-membered transition state, which accounts for the high degree of stereocontrol observed.[1][2] The chirality of the resulting homoallylic alcohol is directly dictated by the chirality of the isopinocampheyl groups on the boron reagent.[1] Using the reagent derived from (-)-Ipc₂BOMe typically furnishes the (R)-homoallylic alcohols, while the enantiomeric (+)-Ipc₂BOMe provides the (S)-products.

A significant advantage of this methodology is the consistently high enantioselectivity achieved across a range of aldehyde substrates, including aliphatic and aromatic aldehydes.[3] The enantiomeric excess of the products can be further enhanced by conducting the reaction at low temperatures, such as -78 °C.[3][4]

Quantitative Data Summary

The following table summarizes the results for the asymmetric allylboration of various aldehydes with B-allyldiisopinocampheylborane derived from (-)-Ipc₂BOMe. The reactions are typically performed in diethyl ether at -78 °C.

| Aldehyde | Product | Isolated Yield (%) | Enantiomeric Excess (% ee) | Configuration |

| Acetaldehyde | 4-Penten-2-ol | 72 | >99 (93) | R |

| Propionaldehyde | 1-Hexen-4-ol | 75 | 96 | R |

| n-Butyraldehyde | 1-Hepten-4-ol | 78 | 96 | R |

| Isobutyraldehyde | 2-Methyl-1-hexen-4-ol | 70 | 98 | R |

| Pivalaldehyde | 2,2-Dimethyl-1-hexen-4-ol | 75 | 95 | R |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 80 | 96 | R |

Data compiled from references[3].

Experimental Protocols

Protocol 1: Preparation of the Chiral Allylborating Reagent, B-Allyldiisopinocampheylborane